![molecular formula C19H25BF2N2O2 B588991 3-Bodipy-octanoic Acid CAS No. 1123637-28-4](/img/structure/B588991.png)
3-Bodipy-octanoic Acid
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Overview
Description
3-Bodipy-octanoic Acid is a derivative of boron-dipyrromethene (BODIPY), a class of organic dyes known for their unique properties . It contains a total of 53 bonds, including 28 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, and 1 carboxylic acid .
Synthesis Analysis
The synthesis of BODIPY derivatives, including 3-Bodipy-octanoic Acid, involves reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride . The synthesis process is complex due to the instability of the usual dipyrromethene precursor .Molecular Structure Analysis
The molecular structure of 3-Bodipy-octanoic Acid is characterized by a boron difluoride group BF2 joined to a dipyrromethene group . The structure analysis of BODIPY derivatives is important for understanding their aggregation influence on photophysical properties .Chemical Reactions Analysis
BODIPY derivatives, including 3-Bodipy-octanoic Acid, have been extensively studied for their chemical reactions. Most investigations focus on the singlet excited state of BODIPY, such as fluorescence . The study of the triplet excited state of BODIPY is an emerging area .Physical And Chemical Properties Analysis
BODIPY dyes, including 3-Bodipy-octanoic Acid, are known for their high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . They also exhibit excellent photostability .Scientific Research Applications
Photocatalytic Oxidation
BODIPY-based Metal-Organic Frameworks (MOFs) have been used for high-efficiency photocatalytic oxidation of sulfides or arylboronic acids . This process is crucial for efficient photocatalytic oxidation of organic reactions .
Solar Energy Conversion
BODIPY dyes have been tailored for solar energy conversion . They have strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields .
Photoredox Catalysis
BODIPY dyes have been used as triplet photosensitizers in photoredox catalysis . This process involves the use of light to activate a redox reaction.
Photodynamic Therapy
BODIPY dyes have also been used as triplet photosensitizers in photodynamic therapy . This is a type of therapy that uses light to activate a photosensitizing agent, which then produces a form of oxygen that kills nearby cells .
Chemical/Bio-Sensors
BODIPY dyes have been used in the development of chemical and bio-sensors . These sensors can detect specific chemical or biological substances.
Cellular Imaging Agents
BODIPY dyes have been used as cellular imaging agents . They can be used to visualize and study the structures and functions of cells.
Organic Photovoltaics
BODIPY dyes have been used as solar energy conversion agents in organic photovoltaics . This involves the conversion of light into electricity using organic materials.
Cancer Treatment
Substances based on BODIPY have been developed that accumulate specifically in cancer cells and cause lethal effects when triggered by light . This is a promising approach for targeted cancer treatment.
Safety and Hazards
While specific safety and hazard information for 3-Bodipy-octanoic Acid was not found, it’s important to note that chemicals in this class should be handled with care. For example, octanoic acid, a related compound, is known to cause severe skin burns and eye damage and may cause respiratory irritation .
Future Directions
BODIPY-based molecules, including 3-Bodipy-octanoic Acid, have emerged as candidates for cancer treatments and disease detection . Their unique photophysical characteristics make them a fascinating platform for drug development . Future research will likely focus on the design of BODIPY dyes and their derivatives with properties suitable for various applications .
Mechanism of Action
Target of Action
Bodipy derivatives, including 3-bodipy-octanoic acid, are known for their rich photophysical properties, stability, and ease of functionalization . They have been employed in various studies due to their advantages such as versatility, ease of synthesis, high absorptivity, high fluorescence quantum yields, negligible triplet-state formation, narrow and high emission peaks, good solubility, absorbance/emission in the visible range, and nanosecond fluorescence lifetime .
Mode of Action
Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This property enables them to be used as fluorescent probes in various applications .
Biochemical Pathways
Bodipy derivatives have been used in various applications due to their unique properties, including their use as probes in applications like imaging and sensing .
Pharmacokinetics
Bodipy derivatives are known for their strong fluorescence and supreme photostability , which could potentially impact their bioavailability.
Result of Action
Bodipy-based molecules have emerged as candidates for cancer treatments , indicating that they may have significant effects at the molecular and cellular level.
Action Environment
The presence of carbohydrate units in bodipy-carbohydrate systems has been noted to confer unique structural and biological features, besides enhancing water solubility and polarity .
properties
IUPAC Name |
8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAAMNGEKHACCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747205 |
Source
|
Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bodipy-octanoic Acid | |
CAS RN |
1123637-28-4 |
Source
|
Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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